molecular formula C12H14O3 B13582020 2-(Chroman-4-yl)propanoic acid

2-(Chroman-4-yl)propanoic acid

Cat. No.: B13582020
M. Wt: 206.24 g/mol
InChI Key: ZMALBOHHSPEYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chroman-4-yl)propanoic acid is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chroman ring system fused with a propanoic acid moiety, making it a unique and versatile compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chroman-4-yl)propanoic acid can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chroman-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include various substituted chroman derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-(Chroman-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by:

Comparison with Similar Compounds

Uniqueness: 2-(Chroman-4-yl)propanoic acid is unique due to its specific combination of the chroman ring and propanoic acid moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid

InChI

InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14)

InChI Key

ZMALBOHHSPEYSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOC2=CC=CC=C12)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.